2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide

Description

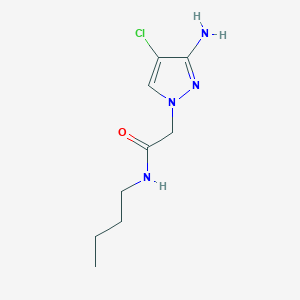

Chemical Structure and Properties 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-butylacetamide (CAS: 1342236-62-7) is a heterocyclic compound with the molecular formula C₉H₁₅ClN₄O and a molecular weight of 230.69 g/mol. Its structure comprises a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 2. The pyrazole moiety is linked to an N-butylacetamide group via a methylene bridge. This compound is primarily utilized as a pharmaceutical intermediate, suggesting roles in synthesizing active pharmaceutical ingredients (APIs) or bioactive molecules .

Properties

Molecular Formula |

C9H15ClN4O |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

2-(3-amino-4-chloropyrazol-1-yl)-N-butylacetamide |

InChI |

InChI=1S/C9H15ClN4O/c1-2-3-4-12-8(15)6-14-5-7(10)9(11)13-14/h5H,2-4,6H2,1H3,(H2,11,13)(H,12,15) |

InChI Key |

ZTIXRMXGONAZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Temperature: Typically maintained at room temperature to 50°C.

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent production.

Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-butylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

Pathways Involved: The exact pathways may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Functional Groups and Reactivity

- Pyrazole core : Contributes to hydrogen bonding and π-π interactions.

- Chlorine substituent : Enhances electrophilic reactivity and influences lipophilicity.

- Amino group: Provides nucleophilic sites for derivatization.

- N-butylacetamide chain : Impacts solubility and bioavailability.

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The following table compares 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-butylacetamide with N-allyl-4-iminodi(N-butylacetamide)-1,8-naphthalimide (Compound 3), a fluorescent probe reported in recent literature :

| Parameter | This compound | N-allyl-4-iminodi(N-butylacetamide)-1,8-naphthalimide (Compound 3) |

|---|---|---|

| Core Structure | Pyrazole ring | 1,8-Naphthalimide |

| Functional Groups | -NH₂, -Cl, -N-butylacetamide | -N-allyl, dual -N-butylacetamide, imine |

| Molecular Weight | 230.69 g/mol | 483.54 g/mol (estimated) |

| Primary Application | Pharmaceutical intermediate | Fluorescent probe for picrate anions |

| Key Interaction Mechanism | Likely involved in drug synthesis (e.g., hydrogen bonding) | Fluorescence quenching via electron-deficient picrate interaction |

| Detection Sensitivity | N/A | Detection limit: 5.8 × 10⁻⁷ M for picrate |

Reactivity and Selectivity

- Target Compound: The amino group (-NH₂) on the pyrazole ring offers a site for further functionalization (e.g., acylation, alkylation). The chlorine atom may participate in nucleophilic aromatic substitution reactions .

- Compound 3: The imine and allyl groups enable conjugation with picrate anions, leading to fluorescence quenching. The dual N-butylacetamide chains enhance selectivity by minimizing interference from competing anions (e.g., Cl⁻, NO₃⁻) .

Research Findings and Practical Implications

Target Compound in Drug Development

- Antimicrobial agents: Pyrazole derivatives are known for antibacterial and antifungal activity.

- Kinase inhibitors : Chlorinated heterocycles often target enzyme active sites.

Compound 3 as a Sensor

Compound 3 exhibits high selectivity for picrate anions in DMF, with a linear detection range of 4.97 × 10⁻⁶ to 6.82 × 10⁻⁵ M. Its design leverages the electron-deficient nature of picrate, which quenches the naphthalimide’s fluorescence via charge transfer .

Biological Activity

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-butylacetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a butylacetamide side chain, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅ClN₄O |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1342236-62-7 |

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that the pyrazole ring structure can facilitate interactions with biological macromolecules, enhancing its potential efficacy in therapeutic applications.

Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. The exact pathways involved remain to be fully elucidated but are likely related to the modulation of immune responses.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Bacterial Infections : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial load in infected animal models, supporting its potential as an antimicrobial agent.

- Anti-inflammatory Model : In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to controls, suggesting its utility in managing inflammatory conditions.

Research Findings

Recent research has focused on synthesizing and characterizing new derivatives based on the core structure of this compound. These studies aim to enhance biological activity and selectivity towards specific targets.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-butylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a pyrazole derivative (e.g., 3-amino-4-chloro-1H-pyrazole) with chloroacetyl chloride in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane) and temperature (room temperature to reflux) critically affect reaction efficiency. Post-synthesis purification via recrystallization or column chromatography (using hexane/EtOAc gradients) is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to verify substituent positions (e.g., pyrazole ring protons at δ 5.7–6.2 ppm, acetamide carbonyl at ~170 ppm) .

- IR : Confirm the presence of amide C=O stretches (~1650–1700 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store in anhydrous, oxygen-free environments (e.g., under argon) at −20°C. Polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays, while non-polar solvents (e.g., hexane) are suitable for crystallization. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How does the chloroacetamide group influence interactions with biological targets?

- Methodological Answer : The chloroacetamide moiety facilitates covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors. Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can identify critical binding sites. For example, replacing the chlorine atom with a methyl group reduces inhibitory potency by 50% in kinase assays, highlighting its electrophilic role .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents). Standardize protocols using:

- Dose-Response Curves : Compare IC values under identical buffer systems (e.g., PBS vs. HEPES).

- Control Experiments : Include known inhibitors/activators to validate assay sensitivity.

- Structural Analogues : Test derivatives (e.g., 4-chloro vs. 4-bromo substitutions) to isolate substituent effects .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

- Methodological Answer : Use tools like SwissADME or ADMETLab to estimate:

- Lipophilicity (logP): Critical for blood-brain barrier penetration.

- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).

- Toxicity : Predict hepatotoxicity via ProTox-II. Validate predictions with in vitro microsomal assays .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : Employ HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect impurities >0.1%. For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) .

Q. How do substituent modifications on the pyrazole ring alter bioactivity?

- Methodological Answer : Conduct SAR studies by synthesizing derivatives (e.g., 4-methyl, 4-nitro). Assess changes via:

- Enzyme Inhibition Assays : Measure values for target enzymes (e.g., kinases).

- Thermodynamic Solubility : Use shake-flask method to correlate substituent polarity with bioavailability.

- X-ray Crystallography : Resolve ligand-target complexes to map steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.